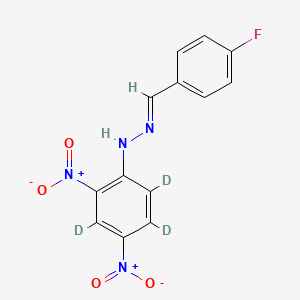
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotope labeling which aids in the study of metabolic and pharmacokinetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 4-Fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a neat form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is widely used in scientific research for:
Metabolic Studies: Its deuterium labeling makes it an excellent tracer for studying metabolic pathways.
Pharmacokinetics: Used to investigate the absorption, distribution, metabolism, and excretion of drugs.
Environmental Testing: Employed as a reference standard in environmental analysis .
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the metabolic and pharmacokinetic profiles of drugs, providing insights into their behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone: The non-deuterated version of the compound.
4-Chlorobenzaldehyde 2,4-dinitrophenylhydrazone: A similar compound with a chlorine atom instead of fluorine.
4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone: Contains a bromine atom in place of fluorine
Uniqueness
The uniqueness of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. This labeling allows for more precise tracking and analysis compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C13H9FN4O4 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D |
InChI Key |
WELVTVZWNPRATB-MTEYIRTJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)



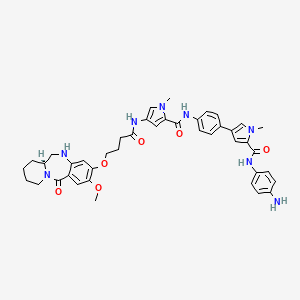

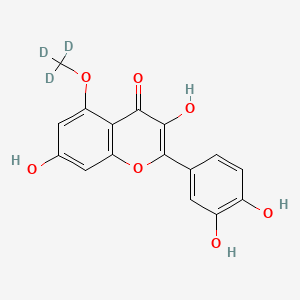
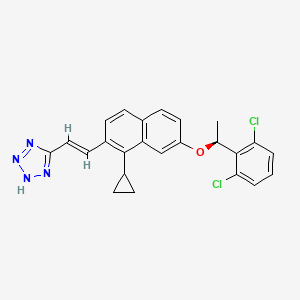
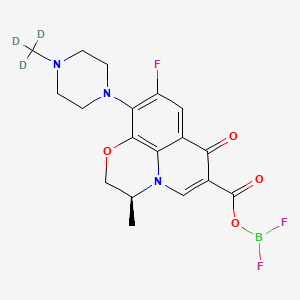

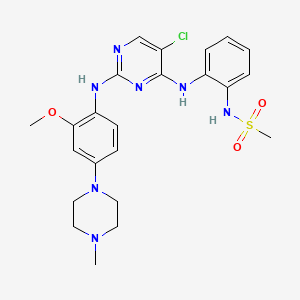
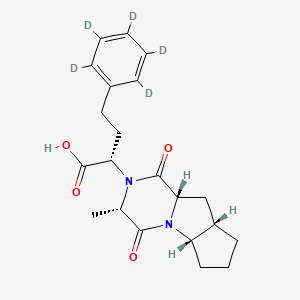
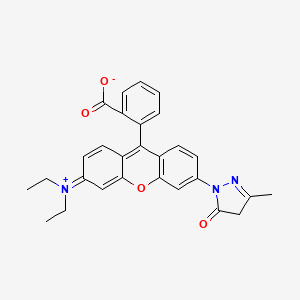
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
